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The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1),
has emerged as a promising therapeutic target for type 2 diabetes (T2D).[1][2] Activation of
GPR40 on pancreatic B-cells by free fatty acids potentiates glucose-stimulated insulin secretion
(GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia
compared to other insulin secretagogues.[1][2] This has led to the development of several
synthetic selective GPR40 agonists. This guide provides a comparative analysis of three
prominent GPR40 agonists that have been extensively studied in diabetes research: TAK-875
(fasiglifam), AMG-837, and LY2881835.

In Vitro Potency and Selectivity

The in vitro activity of these agonists is a key indicator of their therapeutic potential. Potency is
typically measured by the half-maximal effective concentration (EC50) in cell-based assays that
measure GPR40 activation, such as calcium flux or B-arrestin recruitment assays. Selectivity is
assessed by screening the compounds against a panel of other receptors and enzymes to
identify potential off-target effects.
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Compound Target

Assay Type

EC50 (nM)

Selectivity Source

TAK-875

(fasiglifam)

Human
GPR40

Calcium Flux

~14

Selective
against a
panel of other 2010
GPCRs.

Negoro et al.,

Human
GPR40

AMG-837

Aequorin
Ca2+ Flux

226+1.8

No activity on
GPRA41,
GPRA43, or
GPR120 at

concentration

Lin et al.,
2011

s upto 10
MM,

Human
GPR40

LY2881835

B-arrestin

Potent full

agonist

Minimal
activity
(<50%
inhibition at
10 uM)
against a
panel of over
100 GPCRs,

] Chenetal.,
kinases,

2016
enzymes,

and nuclear
receptors. No
activity
against
hERG
channel at 10
and 100 pM.

Preclinical Efficacy in Rodent Models of Diabetes

The glucose-lowering effects of these GPR40 agonists have been evaluated in various rodent

models of T2D, including diet-induced obese (DIO) mice and Zucker fatty rats. These studies

provide crucial in vivo proof-of-concept for their therapeutic utility.
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Compound Animal Model Dose Key Findings Source
Significantly
improved
glucose -
TAK-875 ) Tsujihata et al.,
o Zucker fatty rats 3 mg/kg, oral tolerance in an
(fasiglifam) 2011
oral glucose

tolerance test
(OGTT).

Dose-dependent
reduction in
glucose
excursions
0.03,0.1,0.3 _ _
AMG-837 Zucker fatty rats during an Linetal., 2011
mg/kg, oral ) )
intraperitoneal
glucose
tolerance test

(IPGTT).

Significant

Diet-induced reductions in
10 mg/kg, oral,
LY2881835 obese (DIO) ) glucose levels Chen et al., 2016
) daily for 14 days )
mice during OGTTs on

days 1 and 15.

Normalization of
1 mg/kg, oral,
LY2881835 Zucker fa/fa rats ) blood glucose Chen et al., 2016
daily for 21 days ovel
evels.

Pharmacokinetic Properties in Rats

Understanding the pharmacokinetic profiles of these compounds is essential for predicting their
behavior in humans. The following table summarizes key pharmacokinetic parameters in rats.
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Oral
Compoun Cmax . .
Dose Tmax (h) t1/2 (h) Bioavaila  Source
d (ng/mL) .
bility (%)
12.4 (male) 12.4 (male)
TAK-875 10 mg/kg, Molloy et
o 1 /112.9 /111.2 85-120
(fasiglifam)  oral al., 2023
(female) (female)
1.4 uM _
0.5 mg/kg, Lin et al.,
AMG-837 - (total - 84
oral 2011
plasma)
Chen et al.,
2016 (Data
in mice and
dogs
provided,
LY2881835 - - - - -
but not
directly in
rats in the
cited
source)

Clinical Efficacy and Safety of TAK-875 (fasiglifam)

TAK-875 was the most clinically advanced of the three agonists, reaching Phase Il trials. While
it demonstrated significant efficacy in improving glycemic control, its development was
ultimately halted due to concerns about liver safety.
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Fasiglifam 25 Fasiglifam 50
Parameter Placebo Source
mg mg

Change from
baseline in

+0.16% -0.57% -0.83% Kaku et al., 2015
HbAlc at week
24
Patients
achieving HbAlc
13.8% 30.2% 54.8% Kaku et al., 2015
<6.9% at week
24
Similar incidence Concerns about
and types of liver safety arose
treatment- ) from overall
Low risk of o
Adverse Events emergent ] global clinical Kaku et al., 2015
hypoglycemia. ) ]
adverse events trials, leading to
compared to termination of
placebo. development.

The hepatotoxicity of TAK-875 is thought to be related to the formation of a reactive acyl
glucuronide metabolite, which can covalently bind to liver proteins and inhibit bile salt export
pump (BSEP) and other hepatic transporters.[3] This can lead to cholestatic liver injury.

Signaling Pathways and Experimental Workflows

The activation of GPR40 by an agonist initiates a cascade of intracellular events leading to
insulin secretion. The following diagrams illustrate the GPR40 signaling pathway and a typical
experimental workflow for evaluating GPR40 agonists.
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Caption: GPR40 Signaling Pathway for Insulin Secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10837493?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226292/
https://pubmed.ncbi.nlm.nih.gov/30456906/
https://pubmed.ncbi.nlm.nih.gov/30456906/
https://pubmed.ncbi.nlm.nih.gov/30456906/
https://www.benchchem.com/product/b10837493#a-comparative-analysis-of-selective-gpr40-agonists-in-diabetes-research
https://www.benchchem.com/product/b10837493#a-comparative-analysis-of-selective-gpr40-agonists-in-diabetes-research
https://www.benchchem.com/product/b10837493#a-comparative-analysis-of-selective-gpr40-agonists-in-diabetes-research
https://www.benchchem.com/product/b10837493#a-comparative-analysis-of-selective-gpr40-agonists-in-diabetes-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10837493?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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